molecular formula C11H9NO4 B115485 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 154386-35-3

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B115485
CAS No.: 154386-35-3
M. Wt: 219.19 g/mol
InChI Key: UQSQHYZKZYCWPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “2-Hydroxy-6-methoxyquinoline-3-carboxylic acid” indicates that it is a combustible solid . It has a WGK number of 3, which means it is highly hazardous to water . The compound does not have a flash point, indicating it does not have a temperature at which it can ignite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the quinoline core, followed by methoxylation and carboxylation reactions . The reaction conditions often require the use of catalysts such as piperidine or pyridine and solvents like dimethylformamide (DMF) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, its hydroxy and methoxy groups facilitate hydrogen bonding and van der Waals interactions with target proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSQHYZKZYCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360667
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154386-35-3
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154386-35-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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